2-Ethynylimidazo[1,2-a]pyridine
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Overview
Description
2-Ethynylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their fused bicyclic structure, which consists of an imidazole ring fused to a pyridine ring. The ethynyl group attached to the second position of the imidazole ring adds unique chemical properties to the compound. Imidazo[1,2-a]pyridines are recognized for their wide range of applications in medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
2-Ethynylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for designing drugs with potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Future Directions
Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future direction could involve exploring the potential of 2-Ethynylimidazo[1,2-a]pyridine in medicinal chemistry, particularly as potential antituberculosis agents .
Mechanism of Action
Target of Action
2-Ethynylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which has been recognized as a potent scaffold for the development of covalent inhibitors . This compound has been found to target KRAS G12C , a mutation often found in various types of cancers . Additionally, imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been found to act ascovalent inhibitors , binding irreversibly to their targets . This irreversible binding can lead to the permanent inactivation of the target protein, thus inhibiting its function .
Biochemical Pathways
In the case of tuberculosis, it may interfere with the bacterial replication and survival .
Result of Action
This compound, as a derivative of imidazo[1,2-a]pyridine, has been found to exhibit potent anticancer activity, particularly against KRAS G12C-mutated cells . It also shows significant activity against MDR-TB and XDR-TB .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynylimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine with an appropriate alkyne. One common method is the copper-catalyzed cyclization of 2-aminopyridine with terminal alkynes under blue LED irradiation. The reaction is carried out in methanol at room temperature in the presence of copper chloride and formalin, with an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethynylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyridine derivatives with different functional groups.
Reduction: Reduction reactions can modify the ethynyl group or other substituents on the imidazo[1,2-a]pyridine ring.
Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo[1,2-a]pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the ethynyl group.
2-Phenylimidazo[1,2-a]pyridine: A similar compound with a phenyl group instead of an ethynyl group.
2-Methylimidazo[1,2-a]pyridine: A compound with a methyl group at the second position.
Uniqueness
2-Ethynylimidazo[1,2-a]pyridine is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for drug design and material science applications, as it can interact with molecular targets in ways that other similar compounds cannot .
Properties
IUPAC Name |
2-ethynylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-8-7-11-6-4-3-5-9(11)10-8/h1,3-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJPVHAKYLVWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN2C=CC=CC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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